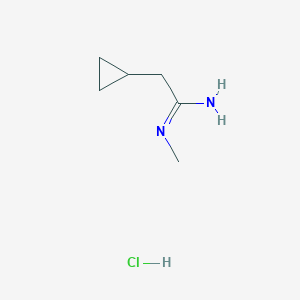

2-cyclopropyl-N-methylethanimidamide hydrochloride

Description

Properties

IUPAC Name |

2-cyclopropyl-N'-methylethanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.ClH/c1-8-6(7)4-5-2-3-5;/h5H,2-4H2,1H3,(H2,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVHFKSRMUTFOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(CC1CC1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-methylethanimidamide hydrochloride typically involves the reaction of cyclopropylamine with N-methylformamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions usually involve temperatures ranging from 0°C to 50°C and a reaction time of several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-methylethanimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Cyclopropyl ketones or carboxylic acids.

Reduction: Cyclopropylamines.

Substitution: Various substituted ethanimidamides depending on the nucleophile used.

Scientific Research Applications

2-cyclopropyl-N-methylethanimidamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-methylethanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 2-cyclopropyl-N-methylethanimidamide HCl | C₂₀H₂₅N₃O₂ | 339.44 | Cyclopropyl group, methylated ethanimidamide |

| (2S)-2,5-Diaminopentanamide dihydrochloride | C₅H₁₃N₃O·(HCl)₂ | 217.11 | Diamine backbone, dual HCl salt |

| Memantine hydrochloride | C₁₂H₂₁N·HCl | 215.76 | Adamantane-derived structure |

| Dosulepin hydrochloride | C₁₉H₂₁NS·HCl | 331.90 | Tricyclic antidepressant scaffold |

Key Observations :

- Cyclopropyl vs. Adamantane : The target compound’s cyclopropyl group contrasts with memantine’s adamantane moiety, which confers rigidity and lipophilicity critical for blood-brain barrier penetration in Alzheimer’s therapy .

Functional and Application Differences

- Memantine HCl : FDA-approved NMDA receptor antagonist for Alzheimer’s disease, with well-documented pharmacokinetics and safety .

- Dosulepin HCl: A tricyclic antidepressant with serotonin-norepinephrine reuptake inhibition; its use is declining due to side effects like sedation and cardiotoxicity .

- (2S)-2,5-Diaminopentanamide dihydrochloride: Lacks clear therapeutic application; toxicological data are insufficient, necessitating precautionary handling (e.g., avoiding inhalation) .

Biological Activity

2-Cyclopropyl-N-methylethanimidamide hydrochloride, also known as EN523, is a compound that has garnered attention for its potential biological activities, particularly in the context of protein stabilization and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

- IUPAC Name : this compound

- CAS Number : 2411276-06-5

- Molecular Formula : CHClN

The primary mechanism of action for this compound involves its role as a covalent ligand targeting deubiquitinases (DUBs). DUBs are crucial in regulating protein degradation pathways by removing ubiquitin from proteins, thus stabilizing them. This compound selectively modifies non-catalytic cysteine residues in DUBs, such as OTUB1, without inhibiting their deubiquitination activity. This selective modification allows for the stabilization of proteins that are otherwise targeted for degradation, presenting a novel approach in therapeutic interventions for diseases like cystic fibrosis and certain cancers .

Biological Activity

Research has demonstrated that this compound exhibits significant biological activity through various pathways:

- Protein Stabilization : The compound enhances the stability of proteins that are critical for cellular functions. This stabilization is particularly beneficial in conditions where protein degradation is dysregulated.

- Therapeutic Applications : Preliminary studies suggest potential applications in treating diseases characterized by protein misfolding or degradation, such as neurodegenerative disorders and certain cancers .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Stabilization of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) :

- In a study focusing on cystic fibrosis, EN523 was shown to stabilize the CFTR protein, enhancing its function in epithelial cells. This stabilization could lead to improved chloride ion transport across cell membranes, addressing one of the fundamental defects in cystic fibrosis .

- Cancer Therapeutics :

Data Summary Table

| Property | Details |

|---|---|

| Molecular Weight | 174.65 g/mol |

| Solubility | Soluble in water and organic solvents |

| Stability | Stable under standard laboratory conditions |

| Biological Targets | Deubiquitinases (e.g., OTUB1) |

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its selective action on DUBs compared to other compounds targeting similar pathways:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| EN523 (2-cyclopropyl...) | Selectively modifies non-catalytic cysteine | Enhances protein stability |

| Eeyarestatin I | Inhibits DUB activity | Non-selective; broader effects |

| NSC59984 | Targets DUBs | Less specificity; potential off-target effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.